
Phenoxy(triphenyl)silane
Descripción general
Descripción
Phenoxy(triphenyl)silane, also known as trimethoxyphenylsilane , is an organosilicon compound with the chemical formula C18H22O3Si . It belongs to the class of organotrialkoxysilanes and is characterized by its phenyl (C6H5) group attached to a silicon atom (Si) via three methoxy (OCH3) groups. The compound is colorless, liquid, and has a refractive index of approximately 1.468 at 20°C .
Synthesis Analysis
Phenoxy(triphenyl)silane can be synthesized through various methods, including sol-gel processing . It serves as a functional monomer in sol-gel reactions. Additionally, it plays a crucial role in the preparation of polytrimethoxyphenylsilane (PTMS) , which facilitates the removal of graphene after chemical vapor deposition (CVD) .
Molecular Structure Analysis
The molecular structure of Phenoxy(triphenyl)silane consists of a silicon atom bonded to three methoxy groups (OCH3) and a phenyl group (C6H5). The arrangement of these atoms results in a linear structure .
Chemical Reactions Analysis
- Functionalization : The phenyl group allows for further functionalization, enabling the attachment of other organic moieties .
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 233°C .
- Density : 1.062 g/mL at 25°C .
- Refractive Index : 1.468 at 20°C .
- Solubility : Soluble in organic solvents .
Aplicaciones Científicas De Investigación
Synthesis of Polyamides
Phenoxy(triphenyl)silane derivatives, like bis(p-aminophenoxy)diphenylsilane (BAPPS), have been used in the synthesis of silane-containing aromatic polyamides. These polymers exhibit crystalline or semicrystalline structures, have varied solubilities, and show high glass transition temperatures, making them potentially useful in high-temperature applications (Liaw & Ou, 1996).
Photocatalytic Oxidation
In the field of photocatalysis, compounds like tellurorhodamine have been used to oxidize silanes, including phenoxy(triphenyl)silane derivatives, under mild aerobic conditions. These processes, driven by visible light, have potential applications in organic synthesis and environmental remediation (Rettig et al., 2019).
Development of Polymer Compounds
Silane-containing diamines, including derivatives of phenoxy(triphenyl)silane, have been used in the creation of crosslinked polymer compounds. These compounds demonstrate valuable properties for material science, such as enhanced structural characteristics (Naghash et al., 2010).
Cationic Polymerization
Phenoxy(triphenyl)silane has also been explored in the photoinitiation of cationic polymerization, showing potential in extending the spectral response and facilitating the polymerization of various cyclic ethers and alkyl ethers (Hepuzer et al., 2000).
Solar Energy Utilization
In solar energy applications, phenoxy(triphenyl)silane derivatives have been used in photosensitized oxidation processes, demonstrating the potential to use solar radiation for wastewater treatment (Gryglik et al., 2004).
Surface Modification of Inorganic Oxides
The silane coupling agent 3-glycidoxypropyl trimethoxylsilane (GPS), a derivative of phenoxy(triphenyl)silane, has been used to modify the surface of inorganic oxide particles, indicating potential applications in pigment fillers and coatings (Lin et al., 2001).
Asymmetric Synthesis of Si-Stereogenic Silyl Ethers
Phenoxy(triphenyl)silane derivatives have been employed in the asymmetric synthesis of Si-stereogenic silyl ethers, highlighting their importance in organic and organometallic synthesis (Zhou et al., 2022).
Enhancement of Thermal Properties in Phenolic Resin
Silane with different polymerization degrees has been introduced into phenolic resin to improve its thermal properties, indicating applications in materials with enhanced thermal stability and anti-oxidation properties (Li et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
phenoxy(triphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20OSi/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJGJIYEZWWABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293925 | |
| Record name | phenoxy(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxy(triphenyl)silane | |
CAS RN |
1169-05-7 | |
| Record name | NSC93021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenoxy(triphenyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50293925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-2-[(4-methylphenyl)thio]ethanamine](/img/structure/B3045866.png)
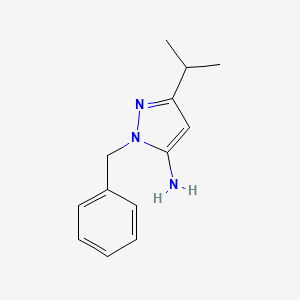

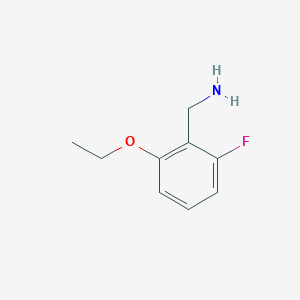
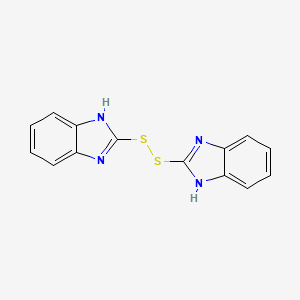
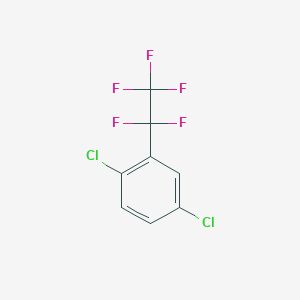



![N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide](/img/structure/B3045883.png)
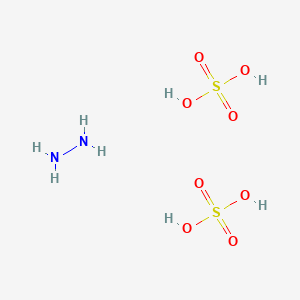

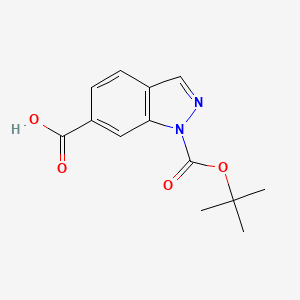
![Benzene, 1-[(fluoromethyl)sulfonyl]-4-methyl-](/img/structure/B3045889.png)